molecular formula C9H10ClNS B14784522 Benzo[b]thiophen-3-yl-methylamine hydrochloride salt

Benzo[b]thiophen-3-yl-methylamine hydrochloride salt

Katalognummer: B14784522
Molekulargewicht: 199.70 g/mol
InChI-Schlüssel: OTQSNKBHYGDYBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]thiophen-3-yl-methylamine hydrochloride salt is an organosulfur compound that features a benzothiophene core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the aryne reaction with alkynyl sulfides, which allows for the formation of a wide range of 3-substituted benzothiophenes . The reaction conditions often include the use of o-silylaryl triflates and alkynyl sulfides in an intermolecular manner.

Industrial Production Methods: Industrial production methods for benzo[b]thiophen-3-yl-methylamine hydrochloride salt may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, can be employed to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Benzo[b]thiophen-3-yl-methylamine hydrochloride salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and thioethers.

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophen-3-yl-methylamine hydrochloride salt has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of benzo[b]thiophen-3-yl-methylamine hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzo[b]thiophen-3-yl-methylamine hydrochloride salt is unique due to the presence of the methylamine group at the 3-position, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.

Eigenschaften

Molekularformel

C9H10ClNS

Molekulargewicht

199.70 g/mol

IUPAC-Name

N-methyl-1-benzothiophen-3-amine;hydrochloride

InChI

InChI=1S/C9H9NS.ClH/c1-10-8-6-11-9-5-3-2-4-7(8)9;/h2-6,10H,1H3;1H

InChI-Schlüssel

OTQSNKBHYGDYBK-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CSC2=CC=CC=C21.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.